molecular formula C12H10N4O2 B11520821 3-Cyclopentene-1,1,2-tricarbonitrile, 3-amino-4-formyl-2-(2-oxopropyl)- CAS No. 97841-63-9

3-Cyclopentene-1,1,2-tricarbonitrile, 3-amino-4-formyl-2-(2-oxopropyl)-

Cat. No.: B11520821
CAS No.: 97841-63-9
M. Wt: 242.23 g/mol
InChI Key: RKIUDEXZMPAFBU-UHFFFAOYSA-N
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Description

3-amino-4-formyl-2-(2-oxopropyl)cyclopent-3-ene-1,1,2-tricarbonitrile is a complex organic compound with a unique structure that includes multiple functional groups such as amino, formyl, oxopropyl, and tricarbonitrile

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-formyl-2-(2-oxopropyl)cyclopent-3-ene-1,1,2-tricarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-amino-4-formyl-2-(2-oxopropyl)cyclopent-3-ene-1,1,2-tricarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction of the oxopropyl group yields an alcohol .

Scientific Research Applications

3-amino-4-formyl-2-(2-oxopropyl)cyclopent-3-ene-1,1,2-tricarbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-amino-4-formyl-2-(2-oxopropyl)cyclopent-3-ene-1,1,2-tricarbonitrile involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Properties

CAS No.

97841-63-9

Molecular Formula

C12H10N4O2

Molecular Weight

242.23 g/mol

IUPAC Name

3-amino-4-formyl-2-(2-oxopropyl)cyclopent-3-ene-1,1,2-tricarbonitrile

InChI

InChI=1S/C12H10N4O2/c1-8(18)2-12(7-15)10(16)9(4-17)3-11(12,5-13)6-14/h4H,2-3,16H2,1H3

InChI Key

RKIUDEXZMPAFBU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1(C(=C(CC1(C#N)C#N)C=O)N)C#N

Origin of Product

United States

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